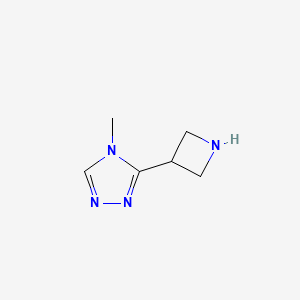![molecular formula C11H9NO2S B1444599 Acide 1-(benzo[d]thiazol-2-yl)cyclopropanecarboxylique CAS No. 869973-63-7](/img/structure/B1444599.png)
Acide 1-(benzo[d]thiazol-2-yl)cyclopropanecarboxylique
Vue d'ensemble
Description
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid is a heterocyclic compound that features a benzothiazole ring fused to a cyclopropane carboxylic acid moiety
Applications De Recherche Scientifique
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Target of Action
Similar compounds have been shown to target cyclooxygenase (cox) enzymes .
Mode of Action
It is suggested that similar compounds inhibit the activity of cox enzymes , which are crucial for the conversion of arachidonic acid into prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes by 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid potentially affects the arachidonic acid pathway . This can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Result of Action
The inhibition of cox enzymes and the subsequent decrease in prostaglandin production could potentially alleviate inflammation and pain .
Méthodes De Préparation
The synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a benzothiazole derivative followed by carboxylation. The reaction conditions typically include the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring and subsequent carboxylation .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparaison Avec Des Composés Similaires
1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and exhibit similar biological activities.
Cyclopropane carboxylic acids: These compounds contain the cyclopropane carboxylic acid moiety and are used in various chemical and biological applications.
The uniqueness of 1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid lies in the combination of the benzothiazole ring and cyclopropane carboxylic acid moiety, which imparts distinct structural and functional properties.
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(5-6-11)9-12-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHGOUREPPWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


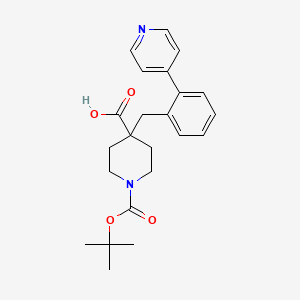
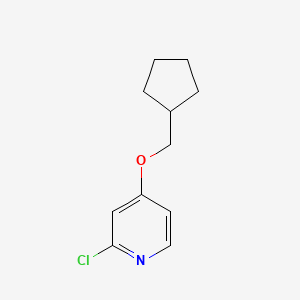


![2-[(2R,5S)-5-(Methanesulfonylamino-methyl)-pyrrolidin-2-yl]-N-methyl-acetamide](/img/structure/B1444533.png)


![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)
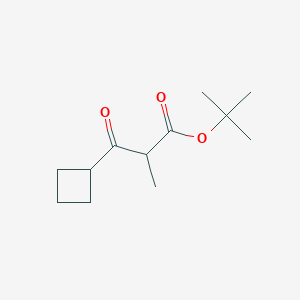


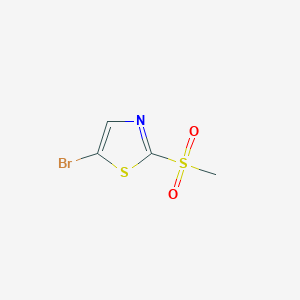
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
